Ethyl 3,5-dibromo-2-hydroxybenzoate CAS 64831-28-3 properties
Ethyl 3,5-dibromo-2-hydroxybenzoate CAS 64831-28-3 properties
Technical Whitepaper: Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3)
Executive Summary
Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3), also known as Ethyl 3,5-dibromosalicylate , is a halogenated salicylic acid derivative serving as a critical intermediate in medicinal chemistry and coordination complex synthesis. Characterized by its lipophilic ethyl ester moiety and two bromine substituents on the phenolic ring, it exhibits enhanced membrane permeability compared to its parent acid. This compound is primarily utilized as a precursor for Schiff base ligands (hydrazones) in metallopharmaceutical development and as a scaffold for antibacterial and antifungal agents. This guide details its physicochemical profile, validated synthesis protocols, and application in drug discovery workflows.
Chemical Identity & Physicochemical Properties
| Property | Data / Description |
| IUPAC Name | Ethyl 3,5-dibromo-2-hydroxybenzoate |
| CAS Number | 64831-28-3 |
| Molecular Formula | C₉H₈Br₂O₃ |
| Molecular Weight | 323.97 g/mol |
| Structure | Ethyl ester of 3,5-dibromosalicylic acid |
| Physical State | Crystalline Solid (Needles or blocks) |
| Melting Point | Experimental determination required (Parent acid mp: 223–228°C; Ester typically lower) |
| Solubility | Soluble in EtOH, DMSO, DMF, CHCl₃; Insoluble in H₂O |
| pKa (Predicted) | ~6.5 (Phenolic OH; lower than salicylate due to electron-withdrawing Br) |
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of Ethyl 3,5-dibromo-2-hydroxybenzoate. Route A (Bromination) is preferred for laboratory-scale precision, while Route B (Esterification) is scalable for bulk production.
Route A: Regioselective Bromination of Ethyl Salicylate (Preferred)
This method utilizes N-Bromosuccinimide (NBS) or elemental bromine to introduce halogens at the activated ortho and para positions relative to the hydroxyl group.
-
Reagents: Ethyl salicylate (1.0 eq), NBS (2.1 eq), DMF or Acetonitrile.
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group activates the ring, directing bromine to positions 3 and 5.
-
Protocol:
-
Dissolve Ethyl salicylate in DMF (0.5 M concentration).
-
Add NBS (2.1 equivalents) portion-wise at 0°C to prevent over-bromination or oxidation.
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Quench: Pour mixture into ice-cold water. The product precipitates as a white solid.
-
Purification: Filter and recrystallize from Ethanol/Water.
-
Route B: Fischer Esterification of 3,5-Dibromosalicylic Acid
-
Reagents: 3,5-Dibromosalicylic acid, Ethanol (excess), H₂SO₄ (catalytic).
-
Protocol: Reflux the parent acid in absolute ethanol with sulfuric acid for 8–12 hours. Remove solvent and neutralize with NaHCO₃ to isolate the ester.
Figure 1: Regioselective synthesis workflow via bromination of ethyl salicylate.
Analytical Characterization
To validate the structure, researchers must confirm the substitution pattern (3,5-position) and the integrity of the ethyl ester.
| Technique | Expected Signals & Interpretation |
| ¹H NMR (CDCl₃) | δ ~11.0 ppm (s, 1H): Phenolic OH (Intramolecular H-bond).δ ~8.0 ppm (d, J=2.5 Hz, 1H): H-6 (Ortho to ester).δ ~7.7 ppm (d, J=2.5 Hz, 1H): H-4 (Between Br atoms).δ ~4.4 ppm (q, 2H): Ethyl -CH₂-.δ ~1.4 ppm (t, 3H): Ethyl -CH₃. |
| IR Spectroscopy | 3100–3400 cm⁻¹: O-H stretch (Broad).1670–1690 cm⁻¹: C=O stretch (Ester, lowered by conjugation/H-bond).~600–800 cm⁻¹: C-Br stretch. |
| Mass Spectrometry | [M]⁺, [M+2]⁺, [M+4]⁺: Characteristic 1:2:1 isotopic pattern for dibromo compounds (⁷⁹Br/⁸¹Br). |
Critical Quality Attribute (CQA): The coupling constant (J) between aromatic protons must be ~2.5 Hz (meta-coupling). A larger J value (~8 Hz) would indicate incorrect substitution (e.g., 4,5-dibromo), which is chemically unlikely but possible if starting materials are impure.
Applications in Drug Development
A. Precursor for Hydrazone Ligands (Metallopharmaceuticals)
Ethyl 3,5-dibromo-2-hydroxybenzoate is extensively used to synthesize Schiff base hydrazones . The ester group reacts with hydrazine hydrate to form the corresponding hydrazide, which then condenses with aldehydes.
-
Target: Vanadium (V) and Molybdenum (VI) complexes.
-
Therapeutic Area: Insulin mimetics (anti-diabetic) and oxidation catalysts.
B. Antibacterial & Antifungal Scaffolds
Halogenated salicylates disrupt bacterial cell walls and inhibit specific enzymes.
-
Mechanism: The lipophilic ethyl ester enhances penetration through the lipid bilayer of Gram-positive bacteria. Once inside, it may hydrolyze to the active free acid or act directly via halogen bonding interactions with protein targets.
Figure 2: Downstream applications in ligand synthesis and biological assays.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as brominated compounds can undergo photolytic dehalogenation over extended periods.
-
Safety Profile:
-
GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use standard PPE. Avoid inhalation of dust.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).
-
References
-
Preparation of 3,5-Dibromosalicylic Acid Derivatives. Journal of the American Chemical Society. (Foundational chemistry of dibromosalicylates).
-
Synthesis and Crystal Structures of N'-(3,5-Dibromo-2-Hydroxybenzylidene) Hydrazides. ResearchGate. (Application in coordination chemistry).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18464, 3,5-Dibromosalicylic acid. (Parent acid properties).
-
BenchChem Technical Data. Ethyl 3,5-dibromoisonicotinate and related salicylate synthesis protocols. (Synthesis methodology reference).
